molecular formula C18H15FN2O4 B11392321 N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenoxy)acetamide

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11392321
M. Wt: 342.3 g/mol
InChI Key: QYXKNKOHELANGE-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a methoxyphenoxy group attached to an oxazole ring. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through etherification reactions using appropriate phenolic precursors.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.

    2-(((5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole: Exhibits significant antibacterial activity.

Uniqueness

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and methoxyphenoxy groups contribute to its potential bioactivity and make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H15FN2O4

Molecular Weight

342.3 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C18H15FN2O4/c1-23-14-6-8-15(9-7-14)24-11-17(22)20-18-10-16(21-25-18)12-2-4-13(19)5-3-12/h2-10H,11H2,1H3,(H,20,22)

InChI Key

QYXKNKOHELANGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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